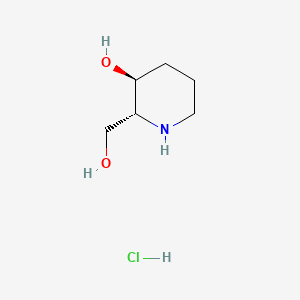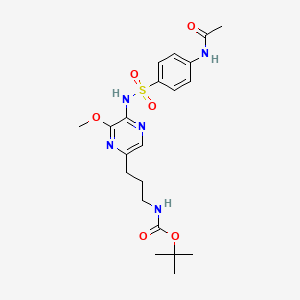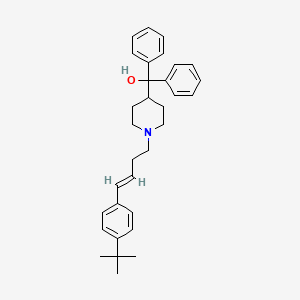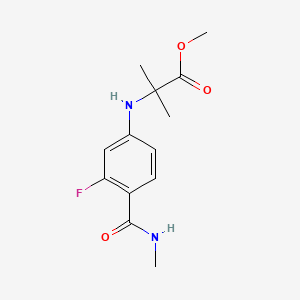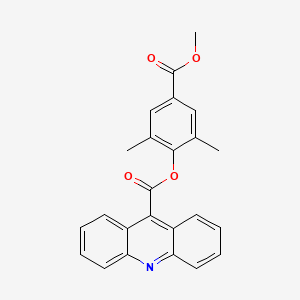
2-Amino-7-Chlor-1-Ethyl-N-Methyl-4-oxo-1,4-Dihydro-1,8-Naphthyridin-3-carboxamid
Übersicht
Beschreibung
2-Amino-7-chloro-1-ethyl-1,4-dihydro-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide is an intermediate in the synthesis of SAR131675, is a potent and selective VEGFR-3 inhibitor.
Wissenschaftliche Forschungsanwendungen
Behandlung von Neuroendokrinen Tumoren der Bauchspeicheldrüse
SAR131675 hat in einem transgenen Mausmodell mit neuroendokrinen Tumoren der Bauchspeicheldrüse (RIP1-Tag2) gezeigt, dass es die Tumorgröße reduziert, die Anzahl der angiogenen Inselchen in der Bauchspeicheldrüse verringert und das Überleben verlängert. Dies deutet auf eine mögliche Anwendung bei der Behandlung dieser Krebsart hin .
Antilumphangiogenese
Die Verbindung SAR131675 ist ein potenter Inhibitor der VEGFR-3-Tyrosinkinaseaktivität, die eine entscheidende Rolle bei der Lymphangiogenese spielt. Durch die Inhibition dieses Signalwegs kann SAR131675 die Bildung neuer Lymphgefäße verhindern, was bei Zuständen von Vorteil ist, bei denen die Lymphangiogenese unerwünscht ist .
3. Reduktion von Tumorwachstum und Metastasierung SAR131675 wurde als wirksamer Blocker der Angiogenese und Lymphangiogenese gefunden. Es reduziert auch die Infiltration von tumorassoziierten Makrophagen (TAM), was zu einem verminderten Tumorwachstum und einer Metastasierung führt .
Modulation der Immunantwort
In einem Mausmodell für Lebermetastasen des Dickdarms reduzierte SAR131675 das Tumorwachstum drastisch und veränderte die Immunantwort im Tumor und im umliegenden Lebergewebe. Dies zeigt seine potenzielle Verwendung als adjuvante Therapie zur Modulation des Immunsystems bei der Krebsbehandlung .
Astrozytenregulation nach Sauerstoff-Glukose-Deprivation/Reoxygenierung
SAR131675 hat gezeigt, dass es die Spiegel von VEGFR-3 und anderen Markern in Astrozyten nach Sauerstoff-Glukose-Deprivation/Reoxygenierung (OGD/Re) reduziert, was auf eine Anwendung bei neurologischen Erkrankungen hindeutet, bei denen eine Astrozytenregulation erforderlich ist .
6. Reduktion von myeloid abgeleiteten Suppressorzellen (MDSCs) und TAMs Die Inhibition des VEGFR-3-Signalwegs durch SAR131675 führt zu einer Reduktion der Infiltration von MDSCs und TAMs, die wichtige Bestandteile der Krebsprogression sind .
Eigenschaften
IUPAC Name |
2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-3-17-10(14)8(12(19)15-2)9(18)6-4-5-7(13)16-11(6)17/h4-5H,3,14H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHWJYNEJKGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)Cl)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
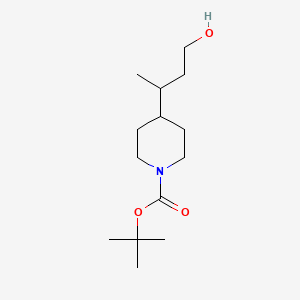
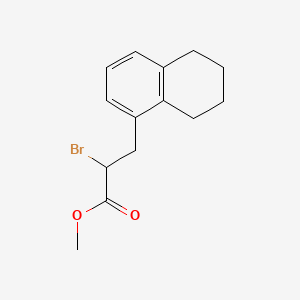

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)
